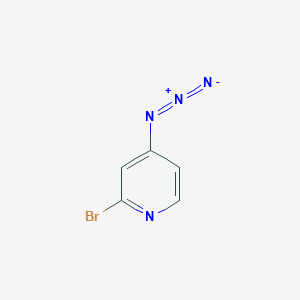![molecular formula C12H14ClNO4 B13626651 3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chlorobenzoic acid moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chlorobenzoic acid moiety is introduced through standard organic synthesis techniques, often involving chlorination reactions.
Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and nucleophiles such as amines or thiols for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorobenzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid include:
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: This compound features a benzyl group instead of a chlorobenzoic acid moiety.
tert-Butyloxycarbonyl-protected amino acids: These compounds have similar Boc protection but different amino acid backbones.
The uniqueness of this compound lies in its combination of the Boc-protected amino group and the chlorobenzoic acid moiety, which provides distinct reactivity and binding properties compared to other Boc-protected compounds.
Propiedades
Fórmula molecular |
C12H14ClNO4 |
|---|---|
Peso molecular |
271.69 g/mol |
Nombre IUPAC |
3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-7(10(15)16)4-8(13)6-9/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
PQUAILSAFSRVQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


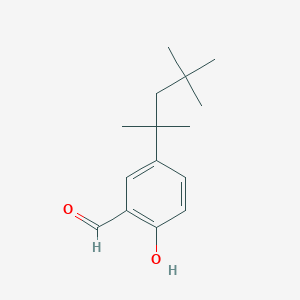
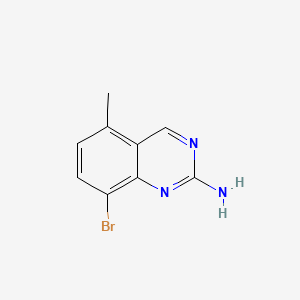
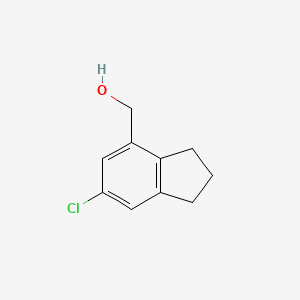
![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)

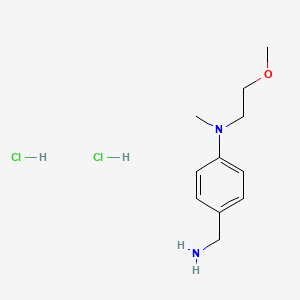
![6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13626611.png)

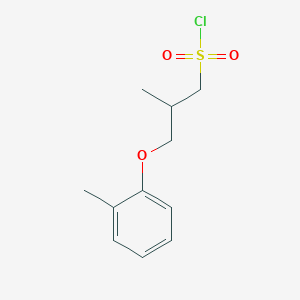

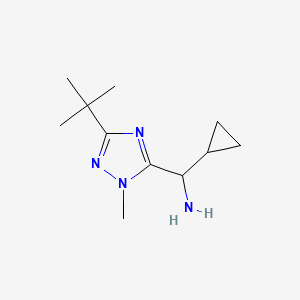
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
